molecular formula C17H12Cl2N2O3 B5181220 N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

Cat. No. B5181220
M. Wt: 363.2 g/mol
InChI Key: KBHRKFOMWUTJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide, also known as DPI, is a chemical compound that has gained significant attention in scientific research. DPI is a potent inhibitor of NADPH oxidase, which is an enzyme that produces reactive oxygen species (ROS) in cells. In

Mechanism of Action

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide exerts its inhibitory effect on NADPH oxidase by binding to the enzyme's flavin-containing subunit. This prevents the transfer of electrons from NADPH to oxygen, which is necessary for ROS production. N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to be a competitive inhibitor of NADPH oxidase, meaning that it competes with NADPH for binding to the enzyme's active site.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to reduce oxidative stress and inflammation in various cell types and animal models. It has also been shown to improve endothelial function and reduce blood pressure in hypertensive animals. In addition, N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to protect against neuronal damage and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide is a potent and specific inhibitor of NADPH oxidase, which makes it a valuable tool for studying the role of this enzyme in various diseases and conditions. However, N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has some limitations in lab experiments. For example, it is known to have some off-target effects, such as inhibiting other enzymes that are involved in ROS production. In addition, N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide can be toxic to cells at high concentrations, which can limit its use in some experiments.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide and its role in various diseases and conditions. One area of interest is the development of new N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide analogs that have improved specificity and reduced toxicity. Another area of interest is the use of N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the role of NADPH oxidase in various diseases and conditions, and the potential use of N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide involves the reaction between 3,5-dichlorophenyl isocyanate and 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propionic acid in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography.

Scientific Research Applications

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been extensively used in scientific research to study the role of NADPH oxidase in various diseases and conditions. NADPH oxidase is known to be involved in the production of ROS, which can cause oxidative stress and damage to cells. N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been shown to inhibit NADPH oxidase activity, thereby reducing ROS production and oxidative stress.
N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in studies related to cardiovascular diseases, such as hypertension, atherosclerosis, and heart failure. It has also been used in studies related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide has been used in studies related to inflammation, cancer, and diabetes.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-10-7-11(19)9-12(8-10)20-15(22)5-6-21-16(23)13-3-1-2-4-14(13)17(21)24/h1-4,7-9H,5-6H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBHRKFOMWUTJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC(=O)NC3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide

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